Boc-3-氨基-4-甲氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

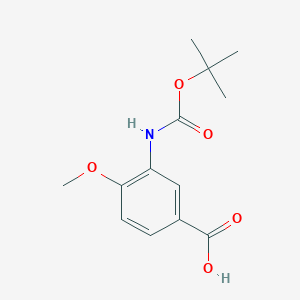

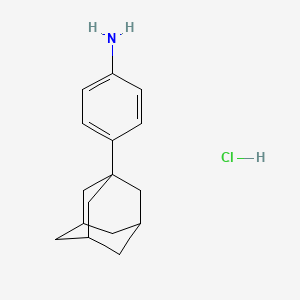

Boc-3-amino-4-methoxybenzoic acid is a derivative of benzoic acid that is modified with a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methoxy group on the benzene ring. This compound is of interest due to its utility in the synthesis of peptides and glycopeptide mimics, which are important in the study of protein interactions and functions. The Boc group is a common protecting group used in peptide synthesis because it can be removed under mild acidic conditions without affecting other sensitive functional groups in the molecule .

Synthesis Analysis

The synthesis of related compounds, such as 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid, has been achieved with an overall yield of over 40% starting from Boc-Ser-OH. This process involves standard Fmoc chemistry-based solid-phase peptide synthesis, which is a widely used method for constructing peptides. The Boc group plays a crucial role in protecting the amino group during the synthesis process . Additionally, the synthesis of 4-(Boc-aminoacyloxymethyl)-3-nitrobenzoic acids has been described, demonstrating the versatility of Boc-protected amino acids in liquid-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of Boc-3-amino-4-methoxybenzoic acid includes a benzene ring substituted with a methoxy group and an amino group protected by a Boc group. The presence of these functional groups allows for specific chemical reactions to occur, such as the chemoselective reaction of reducing sugars with peptides containing these amino acids to produce glycoconjugates . The structure is characterized by spectroscopic methods such as 1H-NMR and 13C-NMR, which provide detailed information about the molecular environment and the presence of functional groups .

Chemical Reactions Analysis

Boc-protected amino acids are involved in various chemical reactions, particularly in the synthesis of peptides and glycopeptides. For instance, the chemoselective reaction of reducing sugars with peptides containing Boc-protected amino acids leads to the formation of glycoconjugates that mimic natural O-linked glycopeptides . The Boc group ensures that the amino group is protected during these reactions and can be selectively deprotected later on.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-3-amino-4-methoxybenzoic acid are influenced by its functional groups. The Boc group increases the steric bulk and provides protection for the amino group, which is crucial during peptide synthesis. The methoxy group is an electron-donating substituent that can affect the reactivity of the benzene ring. The compound's solubility, stability, and reactivity are essential for its use in peptide synthesis and are typically assessed using techniques like HPLC to determine purity and monitor the progress of chemical reactions .

科学研究应用

1. 肽合成和模拟

Boc-3-氨基-4-甲氧基苯甲酸已被用于合成非天然氨基酸和肽。例如,非天然氨基酸2是由肼、5-氨基-2-甲氧基苯甲酸和草酸组合而成,可以复制三肽β-链的氢键功能。这种氨基酸及其Boc保护衍生物已被有效地纳入肽中,使用标准的肽合成技术(Nowick et al., 2000)。

2. 假肽合成的构建块

该化合物在假肽类物质的合成中显示出潜力。例如,新型氨基酸4-氨基-3-(氨甲基)苯甲酸(AmAbz)是由4-氨基苯甲酸合成的,并且与Boc2O或Fmoc−OSu表现出选择性反应,突显了其作为组合化学支架和假肽合成构建块的适用性(Pascal et al., 2000)。

3. 葡萄糖苷酶和糖原磷酸化酶抑制活性

从天然来源中分离出的化合物,如2-氨基-3,4-二羟基-5-甲氧基苯甲酸,已被评估其对α-葡萄糖苷酶和糖原磷酸化酶的抑制活性,表明其在代谢研究中具有潜在应用(Li et al., 2008)。

4. 用于药物化学的新型氨基酸合成

合成新型环氟代β-氨基酸,如1-Boc-3-氟氮杂环丙氨酸,展示了Boc保护氨基酸在药物化学中的作用,为药物开发提供了新的可能性(Van Hende et al., 2009)。

5. 液相肽合成

合成了Boc-3-氨基-4-甲氧基苯甲酸衍生物,用于液相肽合成,展示了它们在肽化学中的实用性和在药物发现中的潜在应用(Hemmasi et al., 1982)。

安全和危害

未来方向

“Boc-3-amino-4-methoxybenzoic acid” and similar compounds have potential applications in various fields. For instance, a copolymer of aniline and 3-amino-4-methoxybenzoic acid has been used as an adsorbent for the separation and recovery of palladium from automotive catalysts . This suggests potential future directions in waste treatment and resource recovery.

属性

IUPAC Name |

4-methoxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-7-8(11(15)16)5-6-10(9)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRQIHYNWZEWHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370843 |

Source

|

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-3-amino-4-methoxybenzoic acid | |

CAS RN |

306937-12-2 |

Source

|

| Record name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(tert-Butoxycarbonyl)amino]-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Thienyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1272135.png)

![2-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272151.png)

![2-[(2-Aminoethyl)amino]nicotinic acid](/img/structure/B1272153.png)

![3-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1272155.png)

![4-Biphenyl-4-YL-2,3-dihydro-1H-benzo[B][1,4]diazepine](/img/structure/B1272156.png)